molecular formula C10H16N2O B12986316 1-(4-Aminophenyl)-2-(ethylamino)ethanol

1-(4-Aminophenyl)-2-(ethylamino)ethanol

Cat. No.: B12986316
M. Wt: 180.25 g/mol
InChI Key: AOALWTHLSQWHDJ-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)-2-(ethylamino)ethanol is an organic compound with a complex structure that includes both amine and alcohol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Aminophenyl)-2-(ethylamino)ethanol can be achieved through several methods. One common approach involves the reaction of 4-nitrophenylacetonitrile with ethylamine, followed by reduction of the nitro group to an amine. The reaction conditions typically involve the use of a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Aminophenyl)-2-(ethylamino)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amine groups.

    Substitution: The amine and alcohol groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst is often used for reduction reactions.

    Substitution Reagents: Halogenating agents and other electrophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-(4-Aminophenyl)-2-(ethylamino)ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Aminophenyl)-2-(ethylamino)ethanol involves its interaction with various molecular targets. The amine and alcohol groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Aminophenyl)ethanol: Similar structure but lacks the ethylamino group.

    2-(4-Aminophenyl)ethanol: Similar structure but with a different position of the amino group.

    4-(2-Aminoethyl)phenol: Similar structure but with the amino group attached to the ethyl chain.

Uniqueness

1-(4-Aminophenyl)-2-(ethylamino)ethanol is unique due to the presence of both amine and alcohol functional groups, which allow it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound with diverse applications in various fields.

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

1-(4-aminophenyl)-2-(ethylamino)ethanol

InChI

InChI=1S/C10H16N2O/c1-2-12-7-10(13)8-3-5-9(11)6-4-8/h3-6,10,12-13H,2,7,11H2,1H3

InChI Key

AOALWTHLSQWHDJ-UHFFFAOYSA-N

Canonical SMILES

CCNCC(C1=CC=C(C=C1)N)O

Origin of Product

United States

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